Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18151830
InChI: InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate

CAS No.:

Cat. No.: VC18151830

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name methyl (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoate
Standard InChI InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1
Standard InChI Key XWUFJKIVNXJXHC-SSDOTTSWSA-N
Isomeric SMILES CC1=CC=C(S1)[C@@H](CC(=O)OC)N
Canonical SMILES CC1=CC=C(S1)C(CC(=O)OC)N

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name for this compound is methyl (R)-3-amino-3-(5-methylthiophen-2-yl)propanoate, reflecting its esterified propanoic acid backbone, chiral amino group at the third carbon, and substitution at the thiophene ring. The (R)-configuration denotes the absolute stereochemistry of the amino group, which is critical for its biological activity and synthetic utility. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is substituted with a methyl group at the 5-position, enhancing its hydrophobic character and electronic stability .

The molecular structure is further defined by its SMILES notation: COC(=O)C[C@H](C1=CC=C(S1)C)N\text{COC(=O)C[C@H](C1=CC=C(S1)C)N}, which encodes the ester group (COOCH3\text{COOCH}_3), the chiral center ([C@H]\text{[C@H]}), and the substituted thiophene ring. The InChIKey RQUGFBQKYPDSSM-UHFFFAOYSA-N\text{RQUGFBQKYPDSSM-UHFFFAOYSA-N} provides a unique identifier for computational and database referencing.

Crystallographic and Conformational Analysis

Synthesis and Purification Strategies

Knoevenagel Condensation and Reaction Optimization

The synthesis of Methyl (R)-3-amino-3-(5-methylthiophen-2-yl)propanoate is commonly achieved via the Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and an active methylene compound. In this case, 5-methylthiophene-2-carbaldehyde reacts with methyl cyanoacetate in the presence of piperidine, yielding an α,β-unsaturated intermediate. Subsequent reduction of the nitrile group to an amine, followed by stereoselective resolution, affords the (R)-enantiomer. Reaction conditions, including temperature (typically 328–353 K) and solvent choice (ethanol or aqueous mixtures), are critical for achieving high enantiomeric excess (ee) .

Physicochemical and Spectroscopic Properties

Computed Physicochemical Parameters

PubChem-derived data for structurally related compounds provides valuable proxies for this compound’s properties. Key parameters include:

PropertyValueReference
Molecular Weight199.27 g/mol
XLogP3-AA (Partition Coeff)1.3 (estimated)
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors3 (ester, amine)
Rotatable Bond Count4
Topological Polar Surface Area75.8 Ų

The moderate XLogP3 value indicates balanced lipophilicity, suggesting favorable membrane permeability for biological applications . The polar surface area, dominated by the amine and ester groups, correlates with potential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Biological Activity and Mechanistic Insights

Toxicity and ADMET Profiles

No explicit toxicity data is available, but the compound’s structural similarity to 3-(3-methylthien-2-yl)-DL-alanine implies potential renal clearance pathways. The moderate logP value suggests favorable absorption and distribution, while the ester group may confer susceptibility to hepatic esterase metabolism .

Applications in Medicinal Chemistry and Material Science

Lead Compound for Drug Discovery

The thiophene moiety’s prevalence in FDA-approved drugs (e.g., duloxetine, ticagrelor) underscores its utility in scaffold design . This compound’s chiral center and modular structure make it a candidate for derivatization into kinase inhibitors or antimicrobial agents, though preliminary activity screens are needed.

Building Block for Functional Materials

The conjugated thiophene system and ester functionality suggest applications in organic electronics, such as conductive polymers or light-emitting diodes (LEDs) . Copolymerization with thiophene monomers could yield materials with tunable bandgaps, though this remains speculative without experimental validation.

Future Research Directions

Target Identification and Mechanism of Action

Priority should be given to high-throughput screening against disease-relevant targets (e.g., SARS-CoV-2 main protease, cancer-related kinases) . Structural analogs from PubChem could guide structure-activity relationship (SAR) studies to optimize potency and selectivity.

Synthetic Methodology Advancements

Developing asymmetric catalytic routes (e.g., organocatalysis, transition metal catalysis) could improve enantioselectivity and scalability. Green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, may enhance sustainability .

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